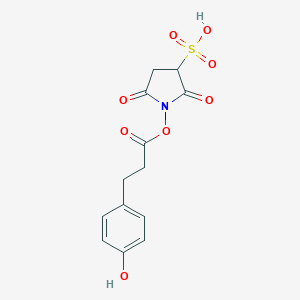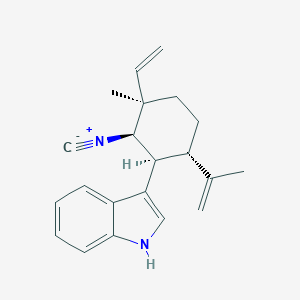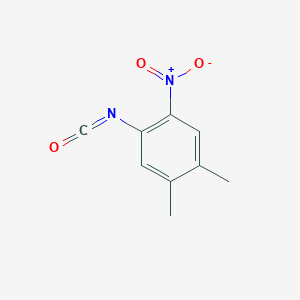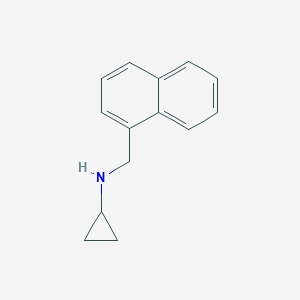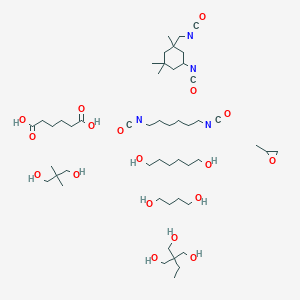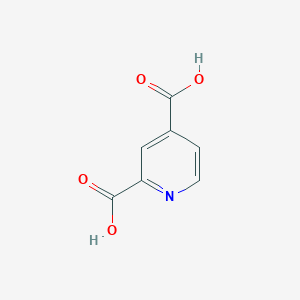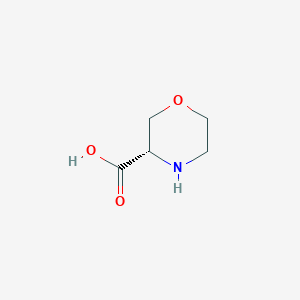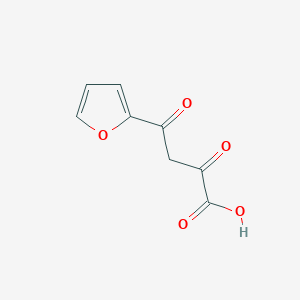
4-(Furan-2-yl)-2,4-dioxobutanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(Furan-2-yl)-2,4-dioxobutanoic acid derivatives and related compounds involves several key methods. One approach for synthesizing substituted versions of this compound includes the reaction of substituted 2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide, leading to intramolecular cyclization in the presence of propionic anhydride to form corresponding derivatives. These derivatives have been found to possess anti-inflammatory activity, highlighting their potential pharmaceutical importance (Igidov et al., 2022). Additionally, the interaction of 3H-furan-2-ones and 4-oxobutanoic acids with 2-(aminophenyl)methanol has been explored to form various heterocyclic compounds, demonstrating the versatility of furan-based compounds in organic synthesis (Amalʼchieva et al., 2022).
Molecular Structure Analysis
The molecular structure of 4-(Furan-2-yl)-2,4-dioxobutanoic acid and its derivatives has been elucidated through various spectroscopic techniques and theoretical calculations. For instance, the crystal structure and DFT study of related compounds have provided insights into their conformational and electronic properties, which are crucial for understanding their reactivity and interactions with biological targets (Gong et al., 2023).
Chemical Reactions and Properties
Furan-based compounds undergo a variety of chemical reactions, offering pathways to synthesize complex molecular architectures. For example, the synthesis of 4-(furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one derivatives through a silver(I)-catalyzed cascade reaction demonstrates the potential for constructing bicyclic systems incorporating the furan moiety (Peng et al., 2020).
Physical Properties Analysis
The physical properties of 4-(Furan-2-yl)-2,4-dioxobutanoic acid derivatives, such as melting points, solubility, and crystal structure, play a significant role in their application potential. Studies focusing on the crystal structures of these compounds help in understanding their solid-state properties and stability, which are important for material science applications and pharmaceutical formulation (Borisova et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, are fundamental to the application of 4-(Furan-2-yl)-2,4-dioxobutanoic acid derivatives in organic synthesis and drug design. Research into the electrophilic and nucleophilic properties of these compounds aids in the development of novel synthetic methodologies and the discovery of new bioactive molecules (Raju et al., 2015).
Applications De Recherche Scientifique
Environmental Science and Toxicology
Research on furan derivatives often intersects with environmental science, particularly in the study of pollutants like dioxins and furans. These compounds are persistent in the environment and can have significant toxicological effects. For instance, studies have delved into the mechanisms of formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are crucial for understanding their environmental impact and guiding remediation efforts (Altarawneh et al., 2009). Additionally, the eco-toxicological effects of widely used herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), which is structurally similar to the query compound, have been reviewed to assess impacts on aquatic, plant, and human life (Islam et al., 2017).
Biomaterials and Polymers
Furan derivatives play a significant role in the development of advanced materials, such as self-healing polymers. These materials utilize the reversible Diels–Alder chemistry involving furan compounds to achieve removability and mendability, making them highly desirable for various applications (Liu & Chuo, 2013). Additionally, the conversion of plant biomass into furan derivatives for producing sustainable polymers and fuels highlights the potential of these compounds in green chemistry and the circular economy (Chernyshev et al., 2017).
Medicinal Chemistry
Furan derivatives are also prominent in medicinal chemistry, where their incorporation into bioactive molecules can lead to significant therapeutic benefits. For example, heterocyclic furan moieties have been identified as crucial components in nucleobases, nucleosides, and their analogues, demonstrating a wide range of activities including antiviral, antitumor, and antimicrobial properties (Ostrowski, 2022).
Propriétés
IUPAC Name |
4-(furan-2-yl)-2,4-dioxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-5(4-6(10)8(11)12)7-2-1-3-13-7/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHQTWRAARLYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333519 | |
| Record name | 4-(furan-2-yl)-2,4-dioxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-2,4-dioxobutanoic acid | |
CAS RN |
105356-51-2 | |
| Record name | 4-(furan-2-yl)-2,4-dioxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



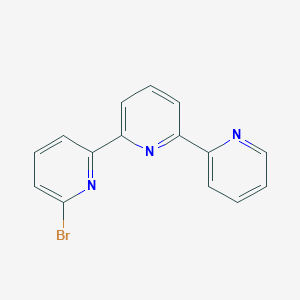
![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)
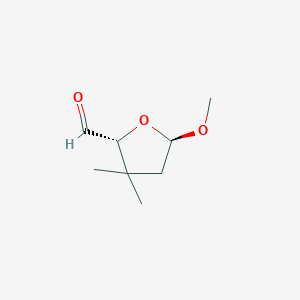
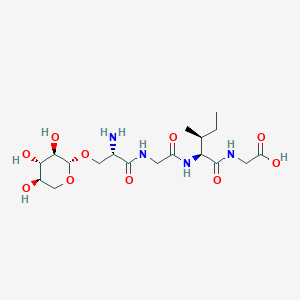
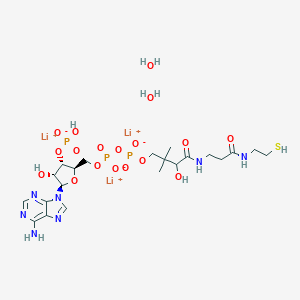
![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)
